molecular formula C10H14N2 B2532768 1-(6-Cyclopropylpyridin-3-yl)ethanamine CAS No. 1256821-07-4

1-(6-Cyclopropylpyridin-3-yl)ethanamine

Cat. No.: B2532768
CAS No.: 1256821-07-4
M. Wt: 162.236
InChI Key: JQBLKIOCJXIFJH-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Ethanamine Chemistry

The chemical identity of 1-(6-Cyclopropylpyridin-3-yl)ethanamine is fundamentally rooted in the properties of its core components: the pyridine ring and the ethanamine substituent. Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.net The nitrogen atom in the pyridine ring imparts a basic character and influences the electronic distribution within the aromatic system, making it a key pharmacophore in drug design. nih.gov Pyridine derivatives are known to play crucial roles in a wide range of biological activities, including as antibacterial, antifungal, and anticancer agents. researchgate.net

The ethanamine side chain introduces a primary amine group, a key functional handle for a variety of chemical transformations. Amines are fundamental to the synthesis of amides, sulfonamides, and other nitrogen-containing functional groups that are prevalent in biologically active molecules. The basicity of the ethanamine nitrogen is generally higher than that of the pyridine nitrogen, a difference that can be exploited in selective chemical reactions.

The combination of the pyridine ring and the ethanamine moiety in a single molecule creates a scaffold with multiple points for diversification, allowing chemists to systematically modify the structure to optimize its properties for specific applications.

Overview of Structural Classifications and Relevance as a Building Block in Organic Synthesis

This compound can be classified as a functionalized pyridine derivative and a primary amine. Its significance as a building block in organic synthesis stems from the strategic placement of its functional groups and the presence of the cyclopropyl (B3062369) moiety.

The cyclopropyl group is a small, strained ring system that has gained considerable attention in medicinal chemistry. acs.orgscientificupdate.com Its incorporation into a molecule can confer several advantageous properties, including:

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to stronger interactions with biological targets. acs.org

Increased Metabolic Stability: The C-H bonds of a cyclopropyl group are generally more resistant to metabolic oxidation compared to those in linear alkyl chains, which can improve the pharmacokinetic profile of a drug candidate. acs.orgscientificupdate.com

Modulation of Physicochemical Properties: The cyclopropyl group can influence a molecule's solubility, lipophilicity, and other properties that are critical for drug development. acs.org

The presence of the ethanamine group provides a reactive site for the construction of larger, more complex molecules. Synthetic chemists can utilize the primary amine for a variety of coupling reactions, such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. The commercial availability of this compound from various chemical suppliers underscores its utility as a readily accessible starting material for synthetic campaigns.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number1256821-07-4
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol

Historical and Current Research Trajectories in Related Chemical Spaces

While specific research focused solely on this compound is not extensively documented in peer-reviewed literature, the research trajectories of related cyclopropyl-substituted pyridine derivatives provide valuable insights into its potential applications.

Historically, the synthesis of functionalized pyridines has been a central theme in organic chemistry, with numerous methods developed for their construction and modification. The introduction of a cyclopropyl group onto the pyridine scaffold represents a more contemporary strategy aimed at leveraging the unique properties of this small ring system in the design of novel bioactive compounds.

Current research in this area is heavily focused on the discovery of new therapeutic agents. For instance, cyclopropyl-containing pyridine derivatives are being explored for their potential as:

Enzyme Inhibitors: The rigid conformation imposed by the cyclopropyl group can be exploited to design potent and selective inhibitors of enzymes implicated in various diseases.

Receptor Ligands: The unique steric and electronic properties of the cyclopropyl moiety can lead to novel interactions with biological receptors.

Antimicrobial Agents: The pyridine scaffold itself is a known antibacterial pharmacophore, and the addition of a cyclopropyl group can enhance this activity. nih.gov

The synthesis of chiral amines, such as optically active this compound, is another important research direction. google.com The stereochemistry of the ethanamine side chain can have a profound impact on the biological activity of the final compound, making the development of stereoselective synthetic methods a key priority.

Table 2: Related Cyclopropyl-Substituted Pyridine Compounds in Research
Compound NameResearch Context
(S)-cyclopropyl(pyridin-3-yl)methanamineChiral building block for asymmetric synthesis
1-(6-cyclopropylpyridin-2-yl)ethanamineIsomeric building block with potential for different biological activities

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(6-cyclopropylpyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7(11)9-4-5-10(12-6-9)8-2-3-8/h4-8H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBLKIOCJXIFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C2CC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 6 Cyclopropylpyridin 3 Yl Ethanamine

Established Synthetic Routes and Strategies

The synthesis of 1-(6-cyclopropylpyridin-3-yl)ethanamine is primarily achieved through a multi-step process that hinges on the formation of a key precursor, 1-(6-cyclopropylpyridin-3-yl)ethanone. Subsequently, this ketone is converted to the target ethanamine.

A prevalent and effective method for the conversion of the ketone precursor to this compound is reductive amination. This reaction involves the formation of an imine intermediate from the ketone and an ammonia (B1221849) source, which is then reduced to the corresponding amine.

Direct reductive amination is a one-pot approach where the ketone, an ammonia source (such as ammonium (B1175870) acetate (B1210297) or ammonia in a suitable solvent), and a reducing agent are combined. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their selectivity in reducing the imine in the presence of the ketone. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another viable method.

A plausible reaction scheme is presented below:

Reductive Amination Scheme

A representative scheme for the direct reductive amination of 1-(6-cyclopropylpyridin-3-yl)ethanone.

Step Reactants Reagents Conditions Product
11-(6-Cyclopropylpyridin-3-yl)ethanone, Ammonia Source (e.g., NH₄OAc)Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd)Weakly acidic or neutral pH, suitable solvent (e.g., Methanol, Dichloromethane)This compound

A key convergent approach involves the cross-coupling of a pre-functionalized pyridine (B92270) ring with a cyclopropyl-containing reagent. For instance, a Suzuki-Miyaura coupling reaction between a 6-halopyridine derivative (e.g., 6-chloronicotinonitrile or a 6-chloropyridine-3-carboxylate ester) and cyclopropylboronic acid is a highly effective method for introducing the cyclopropyl (B3062369) group. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Alternatively, a Negishi coupling involving a 6-halopyridine and a cyclopropylzinc reagent can be utilized. Another approach is the reaction of a 6-halopyridine with cyclopropylmagnesium bromide, a Grignard reagent.

Once the 6-cyclopropylpyridine scaffold is in place, the ethanamine side chain can be elaborated. If the starting material is 6-cyclopropylnicotinonitrile, it can be converted to the ketone precursor, 1-(6-cyclopropylpyridin-3-yl)ethanone, through a Grignard reaction with a methylmagnesium halide, followed by hydrolysis.

Precursor Chemistry and Intermediate Transformations in Pyridine Ring Systems

The synthesis of the key ketone precursor, 1-(6-cyclopropylpyridin-3-yl)ethanone, is pivotal. A likely synthetic route commences with a commercially available substituted pyridine, such as 6-chloronicotinonitrile.

A plausible synthetic sequence is outlined below:

Ketone Precursor Synthesis

A potential synthetic pathway to 1-(6-cyclopropylpyridin-3-yl)ethanone.

Step Starting Material Reagents and Conditions Intermediate/Product
16-ChloronicotinonitrileCyclopropylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water)6-Cyclopropylnicotinonitrile
26-CyclopropylnicotinonitrileMethylmagnesium bromide (CH₃MgBr) in an ethereal solvent, followed by aqueous workup1-(6-Cyclopropylpyridin-3-yl)ethanone

This sequence demonstrates the strategic functionalization of the pyridine ring, first by introducing the cyclopropyl moiety and then by elaborating the acetyl group at the 3-position.

Green Chemistry Principles in the Synthesis of Ethanamine Derivatives

Applying green chemistry principles to the synthesis of this compound can enhance its environmental sustainability. One key area of focus is the use of catalytic reduction methods in the reductive amination step. Employing catalytic hydrogenation with a recyclable catalyst like palladium on carbon (Pd/C) and hydrogen gas is preferable to stoichiometric hydride reagents, as it generates less waste.

Furthermore, exploring one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can improve process efficiency and reduce solvent usage and waste generation. The direct reductive amination is an example of such a process. The use of greener solvents, such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and have a better environmental profile than many traditional solvents, is another important consideration.

Stereoselective Synthesis Approaches for Chiral Ethanamine Scaffolds

The ethanamine product contains a stereocenter, and the synthesis of single enantiomers is often crucial for pharmaceutical applications. Asymmetric reductive amination provides a direct route to chiral amines from prochiral ketones. This can be achieved using a chiral catalyst that facilitates the enantioselective reduction of the imine intermediate.

For instance, transition metal catalysts, such as those based on ruthenium or iridium, complexed with chiral ligands (e.g., chiral phosphine (B1218219) ligands like BINAP), have been successfully used for the asymmetric hydrogenation of imines. A patent for a scalable synthesis of optically active 1-cyclopropylalkyl-1-amines describes a process involving the condensation of a cyclopropyl methyl ketone with a chiral amine (like (S)-(-)-α-phenylethylamine) to form a chiral imine. Subsequent reduction of this imine, followed by removal of the chiral auxiliary (debenzylation), yields the desired enantiomerically enriched primary amine. google.com

Scale-Up Considerations and Process Optimization in Academic Research

Transitioning the synthesis of this compound from a laboratory scale to a larger, potentially industrial, scale requires careful consideration of several factors. Process optimization would focus on maximizing yield, minimizing reaction times, and ensuring the safety and reproducibility of the synthesis.

Key considerations include:

Reagent Selection: Choosing cost-effective and readily available starting materials and reagents is crucial for economic viability.

Catalyst Loading: In catalytic steps, such as the Suzuki-Miyaura coupling and reductive amination, minimizing the catalyst loading without compromising efficiency is a key optimization goal.

Reaction Conditions: Optimizing temperature, pressure, and concentration can significantly impact reaction kinetics and selectivity.

Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, to replace chromatographic purification is essential for large-scale production.

Safety: A thorough hazard analysis of all reagents and reaction steps is necessary to ensure safe operation on a larger scale.

A patent for a scalable synthesis of optically active 1-cyclopropylalkyl-1-amines highlights the importance of avoiding cryogenic conditions and chromatographic purification to make the process suitable for industrial production. google.com

Chemical Reactivity and Derivatization of 1 6 Cyclopropylpyridin 3 Yl Ethanamine

Amine Functional Group Reactivity in Organic Transformations

The primary amine group is a key site of reactivity in 1-(6-cyclopropylpyridin-3-yl)ethanamine, primarily due to the lone pair of electrons on the nitrogen atom. This makes the amine both basic and nucleophilic, enabling a variety of chemical reactions. testbook.comlibretexts.org

The primary amine of this compound can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. ucalgary.ca This acid-catalyzed reaction proceeds through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, also known as a Schiff base. libretexts.org The reaction is reversible and the stability of the resulting imine can vary. libretexts.org

The amine can also engage in conjugate or 1,4-addition reactions with α,β-unsaturated carbonyl compounds. In this process, the amine acts as a nucleophile, attacking the β-carbon of the unsaturated system. youtube.com

Table 1: Examples of Expected Condensation and Addition Reactions

Reactant TypeProduct TypeGeneral Reaction
Aldehyde/KetoneImine (Schiff Base)R-NH₂ + R'COR'' ⇌ R-N=CR'R'' + H₂O
α,β-Unsaturated Carbonylβ-Amino CarbonylR-NH₂ + R'CH=CHCOR'' → R-NH-CHR'-CH₂COR''

Note: R represents the 1-(6-cyclopropylpyridin-3-yl)ethyl group.

The nucleophilic nature of the primary amine allows for straightforward acylation and alkylation, which are common methods for amine functionalization.

Acylation: This reaction involves the treatment of the amine with acylating agents like acid chlorides or acid anhydrides to form amides. libretexts.orgorgoreview.combritannica.com The reaction is typically rapid and high-yielding. libretexts.org A base such as pyridine (B92270) or sodium hydroxide (B78521) is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. orgoreview.com The resulting amide is significantly less basic and nucleophilic than the starting amine due to the electron-withdrawing effect of the adjacent carbonyl group. testbook.com

Alkylation: Primary amines can be alkylated by reaction with alkyl halides through a nucleophilic substitution (SN2) mechanism. libretexts.orgwikipedia.org However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgjove.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing alternative methods like reductive amination are often necessary. jove.comrsc.org More advanced methods, such as copper-catalyzed alkylations under visible light, have been developed for the clean mono-alkylation of primary amines. nih.gov

Table 2: Common Acylation and Alkylation Reactions

ReactionReagent TypeProduct Type
AcylationAcid Chloride (R'COCl)N-Acyl Amide
AcylationAcid Anhydride ((R'CO)₂O)N-Acyl Amide
AlkylationAlkyl Halide (R'X)Secondary Amine (potential for over-alkylation)

Pyridine Ring Modifications and Substituent Effects

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The existing substituents—the cyclopropyl (B3062369) group at the 6-position and the 1-aminoethyl group at the 3-position—exert electronic and steric effects that direct the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution (EAS): Pyridine is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, they typically proceed at the 3-position (β-position) as the intermediates formed from attack at the 2- or 4-positions are significantly destabilized. quora.com In the case of this compound, the 3-position is already substituted. The amino group is a strong activating group for EAS; however, under the often acidic conditions required for these reactions, the pyridine nitrogen and the exocyclic amine can be protonated, further deactivating the ring. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (α- and γ-positions), especially if a good leaving group is present. While the parent molecule does not possess a leaving group, this reactivity is relevant to the synthesis and derivatization of its precursors, such as halopyridines.

Modern synthetic chemistry offers powerful tools for the modification of pyridine rings through metal-catalyzed cross-coupling reactions. These reactions are typically performed on halopyridine precursors. For instance, a 2- or 4-halopyridine derivative could serve as a synthetic precursor to this compound, and these positions could be functionalized via cross-coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with a halide. wikipedia.org Halopyridines are effective substrates in Suzuki-Miyaura couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. acs.orgmdpi.comacs.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered or electronically challenging substrates. acs.orgacs.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.org This reaction is instrumental in synthesizing substituted aminopyridines. researchgate.netdocumentsdelivered.comresearchgate.net The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide range of amines and aryl chlorides, bromides, and iodides. wikipedia.orgorganic-chemistry.org

Table 3: Potential Metal-Catalyzed Reactions on Halopyridine Precursors

ReactionCoupling PartnerBond FormedCatalyst/Ligand Example
Suzuki-MiyauraBoronic Acid/Ester (R'-B(OR)₂)C-CPd(OAc)₂ / SPhos
Buchwald-HartwigAmine (R'₂NH)C-NPd₂(dba)₃ / Xantphos

Cyclopropyl Moiety Stability and Transformations under Various Reaction Conditions

The cyclopropyl group is a three-membered carbocyclic ring that exhibits unique chemical properties due to its significant ring strain and the "bent" nature of its carbon-carbon bonds. wikipedia.org These bonds have partial π-character, allowing the cyclopropyl group to engage in conjugation and stabilize adjacent positive charges more effectively than a phenyl group. stackexchange.comquora.comacs.org

Generally, the cyclopropyl group is stable under many common reaction conditions, including those used for the modification of the amine and pyridine functionalities. However, under certain conditions, particularly those involving strong acids or transition metals, the strained ring can undergo opening reactions. nih.govnih.gov

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane (B1198618) ring can be protonated, leading to a ring-opened carbocation that can be trapped by nucleophiles. The regioselectivity of the ring opening is influenced by the substitution pattern on the ring.

Transition Metal-Catalyzed Transformations: The cyclopropyl group can participate in various transition metal-catalyzed reactions. acs.orgnih.gov These can include cross-coupling reactions where the cyclopropyl group itself acts as a coupling partner, or isomerization and cycloaddition reactions. acs.orgscispace.com Gold, platinum, and rhodium catalysts, for example, can promote cycloisomerization reactions of enynes containing cyclopropyl groups, proceeding through cyclopropyl metal carbene-like intermediates. nih.gov Oxidative radical ring-opening and cyclization of cyclopropane derivatives is another pathway for their transformation. nih.gov For simple cyclopropyl ketones, cascade ring-opening/recyclization reactions can occur to generate different cyclic structures. acs.org

The stability of the cyclopropyl group in this compound under specific reaction conditions would need to be empirically determined, but it is expected to remain intact under standard conditions for amine acylation, alkylation, and many metal-catalyzed cross-coupling reactions on the pyridine ring.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Heterocyclic Synthesis

The initial search aimed to uncover reaction schemes, methodologies, and the resulting heterocyclic scaffolds derived from this compound. However, the search results did not yield any scholarly articles or patents that explicitly outline the chemical transformations of this specific molecule into more complex ring systems. General methodologies for the synthesis of broad classes of heterocyclic compounds, such as pyrazolo[3,4-b]pyridines, were found, but these did not involve the specified starting material.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" with a focus on the "Formation of Advanced Heterocyclic Systems Utilizing this compound as a Precursor" as requested. The absence of primary research data, including reaction conditions, yields, and characterization of resulting compounds, precludes the creation of an informative and authoritative article on this specific topic.

Further research and publication in this specific area of synthetic chemistry would be required to enable a comprehensive discussion of the reactivity and derivatization of this compound for the development of novel heterocyclic systems.

Investigations into Structure Activity Relationships Sar of 1 6 Cyclopropylpyridin 3 Yl Ethanamine Derivatives

Design Principles for SAR Studies on Pyridine-Containing Amines and Related Analogues

The design of effective SAR studies for pyridine-containing amines is a systematic process aimed at understanding the role of each component of the molecule. Pyridine (B92270) is a widely used scaffold in drug design, valued for its ability to serve as a framework for biologically active molecules and its presence in numerous FDA-approved drugs. nih.gov The primary goal is to identify which structural modifications enhance biological activity and which are detrimental. nih.gov

Key design principles for this class of compounds include:

Systematic Modification of Substituents: SAR exploration often begins by modifying the substituents on the pyridine ring. This involves altering their electronic properties (introducing electron-donating or electron-withdrawing groups), steric bulk, and lipophilicity. For example, studies on various pyridine derivatives have shown that the presence and position of groups like methoxy (B1213986) (-OMe) or hydroxyl (-OH) can significantly enhance antiproliferative activity, whereas bulky groups may reduce it. nih.gov

Alteration of the Amine Side Chain: The ethanamine moiety is a prime target for modification. This can include varying the length of the alkyl chain, introducing substituents on the chain, and modifying the amine itself (e.g., through N-alkylation or N-acylation). The stereochemistry of the chiral center on the ethanamine is also a critical parameter to investigate.

Bioisosteric Replacement: The cyclopropyl (B3062369) group can be replaced with other small alkyl or cyclic groups (e.g., isopropyl, cyclobutyl, or even a gem-dimethyl group) to probe the importance of its specific conformational and electronic properties. nih.gov

Computational Modeling: Modern SAR studies are heavily supported by computational methods. Molecular docking is used to predict how analogues bind to the active site of a target protein, helping to rationalize observed activities and guide the design of new compounds. frontiersin.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can further correlate the physicochemical properties of a series of compounds with their biological activities to generate predictive models for lead optimization.

Impact of Ethanamine Substitution on Potential Molecular Interactions

The ethanamine side chain at the 3-position of the pyridine ring is hypothesized to be a crucial element for establishing high-affinity interactions with biological targets. The primary amine is a versatile functional group capable of acting as both a hydrogen bond donor and, in its protonated state (ammonium cation), a hydrogen bond donor and an electrostatic anchor forming salt bridges with acidic residues like aspartate or glutamate.

Modifications to this group can have profound effects on binding:

Stereochemistry: The carbon atom to which the amine is attached is a chiral center. The (R) and (S) enantiomers will orient the amine and the rest of the molecule differently within a chiral binding pocket. One enantiomer typically exhibits significantly higher potency, making the determination of the optimal stereochemistry an early and critical step in SAR studies.

N-Substitution: Converting the primary amine to a secondary or tertiary amine alters its hydrogen-bonding capacity and introduces steric bulk. While this can sometimes lead to new, favorable van der Waals interactions, it can also disrupt essential hydrogen bonds, leading to a loss of activity.

Chain Length and Flexibility: The length of the alkyl chain connecting the amine to the pyridine ring is often critical. Increasing or decreasing the number of methylene (B1212753) units from the ethanamine's two-carbon linker would alter the position of the amine relative to the core scaffold, potentially misaligning it for key interactions within a receptor's active site.

Role of the Cyclopropyl Group in Modulating Molecular Recognition and Binding Affinities

The cyclopropyl group is a unique structural motif frequently incorporated into drug candidates to address various challenges in drug discovery. nih.govnih.gov Its presence at the 6-position of the pyridine ring in 1-(6-cyclopropylpyridin-3-yl)ethanamine is expected to confer several advantageous properties that modulate molecular recognition and enhance binding affinity.

Conformational Rigidity: Unlike a flexible isopropyl or n-propyl group, the cyclopropyl ring is conformationally constrained. This rigidity can pre-organize the molecule into a bioactive conformation that fits optimally into a target's binding site, thereby reducing the entropic penalty associated with binding and potentially increasing potency. nih.govnih.gov

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds in aliphatic chains. This can block a potential site of metabolism, leading to improved pharmacokinetic properties such as a longer half-life. nih.gov

Enhanced Potency and Unique Interactions: The cyclopropane (B1198618) ring possesses unique electronic characteristics, with its C-C bonds having enhanced π-character. nih.govnih.gov This allows it to participate in favorable hydrophobic and non-covalent interactions within a binding pocket. In some contexts, it can act as a bioisostere for a carbon-carbon double bond. SAR studies on fentanyl analogs, for instance, demonstrated that replacing a flexible chain with a cyclopropyl group resulted in a potent, full agonist, whereas a longer alkyl chain led to a weaker partial agonist, highlighting the cyclopropyl group's ability to be well-accommodated in a binding pocket. mdpi.com

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune a molecule's lipophilicity, solubility, and permeability. It often increases brain permeability and can reduce off-target effects. nih.gov

However, the effect of a cyclopropyl group is highly context-dependent. In some cases, replacing a different functional group, such as an epoxide, with a cyclopropyl ring has led to a complete loss of biological activity, underscoring the importance of empirical testing for each specific ligand-target system. documentsdelivered.com

Contributions of the Pyridine Core to Ligand-Target Binding Hypotheses

The pyridine ring is not merely a passive scaffold but an active contributor to ligand-target binding. Its specific arrangement and electronic nature are central to the binding hypothesis for derivatives of this compound.

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and acts as a potent hydrogen bond acceptor. In many kinase inhibitors, for example, this nitrogen forms a critical hydrogen bond with a backbone NH group in the "hinge" region of the kinase, which is a highly conserved interaction that anchors the inhibitor in the ATP-binding site. nih.gov

Structural Scaffolding: The pyridine ring provides a rigid, planar framework that orients the key interacting groups—the ethanamine at position 3 and the cyclopropyl group at position 6—in a defined spatial geometry. This precise orientation is critical for aligning these substituents with their respective sub-pockets or interaction points on the target protein, maximizing the sum of favorable binding interactions. Docking studies on IRAK4 inhibitors containing a related cyclopropyl-pyridine moiety show the pyridine core making key contacts, while the cyclopropyl group is positioned toward a solvent-exposed region, providing a site for further modification. acs.org

While specific SAR data for derivatives of this compound is not publicly available, the data in the following table from a study on IRAK4 degraders, which feature a related 6-cyclopropylpyridine core, illustrates key SAR principles. The data shows how modifying a linker attached to the core scaffold significantly impacts biological activity, in this case, the efficiency of protein degradation (DC₅₀).

CompoundStructural Modification (Linker)IRAK4 Degradation DC₅₀ (nM)
FIP15Rigid piperazine-based linker14.1
FIP22Rigid piperidine-based linker3.2
FIP23Spirocyclic linker37.3
FIP24Bicyclic linker20.8
FIP25Alternative bicyclic linker13.6
Data derived from a study on IRAK4 degraders illustrates how linker modifications on a related molecular scaffold affect biological activity. acs.org Lower DC₅₀ values indicate higher potency.

This example underscores how systematic structural changes, even at a position distal to the core binding motifs, can dramatically influence potency. A similar strategic approach would be essential in elucidating the SAR for derivatives of this compound.

Biological Activity Profiling and Mechanistic Studies in Vitro Focus

Target Identification and Validation Strategies for Related Chemotypes

For chemical families like aminopyridines, target identification often begins with broad screening campaigns against panels of known enzymes and receptors. rsc.org The unique structural properties of the aminopyridine ring facilitate interactions with diverse biological molecules. rsc.org For instance, various pyridine (B92270) derivatives have been synthesized and evaluated as potential antagonists for targets such as the CXC chemokine receptor type 4 (CXCR4), which is implicated in numerous disease pathways including cancer metastasis and inflammatory disorders. researchgate.netnih.gov

Validation of these targets typically involves a combination of in vitro assays. Affinity binding assays are used to determine the concentration at which a compound effectively binds to the receptor. researchgate.netnih.gov This is often followed by functional assays, such as cell invasion or chemotaxis assays, to confirm that the binding event translates into a measurable biological effect, for example, inhibiting the signaling pathways triggered by the receptor's natural ligand. nih.gov For enzyme targets, validation involves kinetic studies to determine the mode of inhibition and the inhibitor's potency.

In Vitro Enzyme Inhibition and Activation Studies

The structural features of cyclopropylpyridine derivatives make them intriguing candidates for enzyme modulation. The cyclopropyl (B3062369) group can introduce conformational constraints, potentially enhancing binding affinity and selectivity for an enzyme's active site.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix, playing a key role in conditions like osteoarthritis and cancer. nih.govmdpi.com The development of MMP inhibitors is an active area of research. mdpi.com Studies have explored cyclopropane-derived peptidomimetics as rigid structures to probe the binding pockets of MMPs. nih.gov While some pseudopeptides incorporating a cyclopropane (B1198618) ring were found to be weak inhibitors, others showed modest competitive inhibition, suggesting that the conformational constraint could be beneficial if other critical interactions, like hydrogen bonding, are maintained. nih.gov Other research has identified potent MMP inhibitors from different chemical classes, demonstrating the feasibility of targeting these enzymes. mdpi.comresearchgate.net

Below is a summary of inhibitory activities for various compounds against different metalloproteinases.

Interactive Table: In Vitro Metalloproteinase Inhibition by Various Compounds

Compound Target MMP IC₅₀ (µM) Inhibition Type Source
Hydroxypyrone-based inhibitor MMP-12 0.019 (19 nM) Selective researchgate.net
Hydroxypyrone-based inhibitor MMP-8 >100 - researchgate.net
Hydroxypyrone-based inhibitor MMP-9 >100 - researchgate.net
[Ru(dip)₂(bpy-SC)]²⁺ MMP-2 ~12 - mdpi.com
[Ru(dip)₂(bpy-SC)]²⁺ MMP-9 ~7 - mdpi.com
GM6001 (Reference) MMP-2 ~15 - mdpi.com

The P2X7 receptor, an ATP-gated ion channel, is a significant target in inflammation and immune signaling. nih.govnih.gov Its activation is linked to the release of pro-inflammatory cytokines, making P2X7 antagonists a promising therapeutic strategy for inflammatory diseases. nih.govfrontiersin.orgscispace.com Several classes of P2X7 antagonists have been developed, some of which are structurally distinct from the aminopyridine family but establish key principles for receptor antagonism. nih.gov For example, the development of potent antagonists has often involved modifying scaffolds to enhance interaction with allosteric binding pockets on the receptor. mdpi.comuoa.gr Studies have identified compounds like A-740003 and AZ11645373 as potent and selective antagonists for human P2X7 receptors, with IC₅₀ values in the nanomolar range. nih.govchemrxiv.org

The table below presents data on several P2X7 receptor antagonists.

Interactive Table: In Vitro P2X7 Receptor Antagonist Activity

Compound Receptor IC₅₀ Assay Type Source
A-740003 Human P2X₇ 40 nM Calcium Influx nih.gov
A-740003 Rat P2X₇ 18 nM Calcium Influx nih.gov
(R)-AZ11645373 Human P2X₇ 32.9 nM Inhibition chemrxiv.org
2-chloro-N-[1-(3-(nitrooxymethyl)phenyl)cyclohexyl)methyl]benzamide (56) Human P2X₇ 0.39 µM Two-electrode voltage clamp nih.gov
6-FPHMA Human P2X₇ ~10 µM Dye Uptake mdpi.com

T-type calcium channels (Caᵥ3) are low-voltage activated channels that play crucial roles in neuronal firing, cardiac pacemaking, and pain signaling. nih.govnih.gov Consequently, they are important therapeutic targets. nih.govresearchgate.net While dihydropyridines are well-known L-type calcium channel blockers, certain derivatives also exhibit potent inhibition of T-type channels. nih.govnih.gov This has led to the hypothesis that mixed T- and L-type blockers could offer therapeutic advantages. nih.gov In vitro studies using cell lines expressing recombinant Caᵥ3.2 channels have identified several clinically approved dihydropyridine (B1217469) antihypertensive drugs as potent T-type channel blockers. nih.gov Other related heterocyclic structures, such as dihydropyrimidine (B8664642) derivatives, have also been synthesized and screened for their calcium channel blocking activity. mdpi.comderpharmachemica.com

The following table summarizes the activity of various compounds on T-type calcium channels.

Interactive Table: In Vitro T-type Calcium Channel Inhibition

Compound Target Channel IC₅₀ (µM) Assay Type Source
Efonidipine Caᵥ3.2 < 3 Ca²⁺ Influx nih.gov
Felodipine Caᵥ3.2 < 3 Ca²⁺ Influx nih.gov
Isradipine Caᵥ3.2 < 3 Ca²⁺ Influx nih.gov
Nitrendipine Caᵥ3.2 < 3 Ca²⁺ Influx nih.gov
Amlodipine Caᵥ3.2 > 30 Ca²⁺ Influx nih.gov
Nifedipine Caᵥ3.2 > 30 Ca²⁺ Influx nih.gov
MDMB-CHMICA Caᵥ3.2 1.5 Electrophysiology biorxiv.org
AMB-CHMINACA Caᵥ3.2 0.74 Electrophysiology biorxiv.org

Beyond the specific targets mentioned, pyridine and aminopyridine derivatives have been shown to interact with a variety of other receptors in cell-free systems. revvity.comelsevierpure.com For example, a series of pyridine derivatives were synthesized and tested for their binding affinity to the chemokine receptor CXCR4, with some compounds showing effective concentrations in the nanomolar range. researchgate.netnih.gov Other studies have demonstrated that 1,4-dihydropyridine (B1200194) and pyridine derivatives can bind to A₁ and A₃ adenosine (B11128) receptor subtypes in the micromolar range, as determined by radioligand binding assays. nih.gov Furthermore, novel 2-aminopyridine (B139424) derivatives have been developed as high-affinity ligands for sigma (σ) receptors, with some acting as potential σ₂ receptor antagonists. nih.gov

Interactive Table: Binding Affinities of Pyridine Derivatives for Various Receptors

Compound Class/Example Target Receptor Affinity Metric Value Source
Pyridine Derivative (2b) CXCR4 EC₅₀ < 100 nM researchgate.netnih.gov
Pyridine Derivative (2j) CXCR4 EC₅₀ < 100 nM nih.gov
1,4-Dihydropyridines Adenosine A₁/A₃ Kᵢ Micromolar range nih.gov
2-Aminopyridine Derivatives Sigma-2 (σ₂) Kᵢ Nanomolar range nih.gov

Computational and Theoretical Studies of 1 6 Cyclopropylpyridin 3 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can determine the electronic structure, molecular geometry, and energetic landscape of 1-(6-Cyclopropylpyridin-3-yl)ethanamine.

Detailed research findings from these calculations would typically involve the determination of various molecular properties. For instance, the distribution of electron density can be visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity. A large HOMO-LUMO gap generally suggests high kinetic stability.

Furthermore, electrostatic potential maps can reveal the regions of a molecule that are electron-rich or electron-poor, which is vital for understanding intermolecular interactions. Various reactivity descriptors, derived from conceptual density functional theory (DFT), such as electronegativity, chemical hardness, and global softness, can also be calculated to provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyValueDescription
Total Energy -552.34 HartreesThe total electronic energy of the optimized molecular structure.
HOMO Energy -6.21 eVEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy -0.89 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 5.32 eVAn indicator of the molecule's kinetic stability and chemical reactivity.
Dipole Moment 2.45 DebyeA measure of the overall polarity of the molecule.
Global Hardness 2.66 eVA measure of the molecule's resistance to change in its electron distribution.
Global Softness 0.38 eV⁻¹The reciprocal of global hardness, indicating the molecule's polarizability.
Electronegativity 3.55 eVA measure of the molecule's ability to attract electrons.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with solvent molecules.

A key aspect of these simulations is the analysis of the molecule's flexibility. The cyclopropyl (B3062369) and ethylamine (B1201723) substituents on the pyridine (B92270) ring can rotate and flex, leading to various low-energy conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This is often visualized through Ramachandran-like plots for key dihedral angles.

When simulated in a solvent, such as water, MD can reveal detailed information about the solvation shell around the molecule. The simulations can quantify the number of hydrogen bonds formed between the amine group and water molecules, and the radial distribution functions can describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for this compound in Water

ParameterValue/Description
Simulation Time 100 ns
Solvent Model TIP3P Water
Temperature 300 K
Pressure 1 atm
Number of Stable Conformers 3
Average Hydrogen Bonds (to water) 2.8
Solvation Free Energy -8.5 kcal/mol

Ligand-Protein Docking and Molecular Modeling for Hypothetical Target Prediction and Binding Mode Analysis

To explore the potential biological activity of this compound, ligand-protein docking and molecular modeling are invaluable tools. These methods predict how a small molecule (ligand) might bind to the active site of a protein (receptor).

The process typically involves generating a 3D model of the ligand and docking it into the binding pockets of a library of known protein structures. A scoring function is then used to estimate the binding affinity for each pose. By identifying proteins with high predicted binding affinities, hypothetical biological targets can be proposed.

Once a potential target is identified, a more detailed analysis of the binding mode can be performed. This includes identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs.

Table 3: Hypothetical Ligand-Protein Docking Results for this compound with a Kinase Target

ParameterResult
Protein Target Hypothetical Serine/Threonine Kinase XYZ
Docking Score (Binding Affinity) -8.2 kcal/mol
Key Interacting Residues Asp145, Lys72, Leu23, Phe144
Types of Interactions Hydrogen bond with Asp145; Salt bridge with Lys72; Hydrophobic interactions with Leu23 and Phe144.
Predicted Inhibition Constant (Ki) 1.5 µM

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Structure-Dependent Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a predictive model, the activity of new, untested compounds can be estimated.

To build a QSAR model for a series of analogs of this compound, a dataset of compounds with known biological activities would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed biological activity.

Table 4: Hypothetical QSAR Model for a Series of Pyridine Analogs

DescriptorCoefficientImportance
LogP (Lipophilicity) 0.45High
Topological Polar Surface Area (TPSA) -0.21Medium
Molecular Weight 0.12Low
Number of Hydrogen Bond Donors 0.33Medium
Model R² 0.85A measure of the model's predictive ability.
Model Q² (Cross-validation) 0.78A measure of the model's robustness.

Retrosynthetic Analysis and Reaction Pathway Prediction Using Computational Tools

Computational tools can also aid in the design of synthetic routes to this compound. Retrosynthetic analysis software can propose disconnections of the target molecule into simpler, commercially available starting materials. amazonaws.com These programs use databases of known chemical reactions and strategic bond-breaking rules to suggest plausible synthetic pathways.

Furthermore, computational chemistry can be used to predict the feasibility of proposed reaction steps. By calculating the activation energies and reaction enthalpies of potential synthetic transformations, researchers can identify the most promising routes and reaction conditions. This can save significant time and resources in the laboratory by avoiding unfeasible synthetic strategies.

Table 5: Hypothetical Retrosynthetic Analysis of this compound

DisconnectionPrecursorsProposed Reaction
C-N bond of the ethylamine 1-(6-Cyclopropylpyridin-3-yl)ethanoneReductive Amination
C-C bond between pyridine and ethyl group 3-Bromo-6-cyclopropylpyridine and an acetaldehyde (B116499) equivalentGrignard Reaction or similar C-C coupling
Cyclopropyl group 6-Chloropyridin-3-yl)-ethanamine and cyclopropylboronic acidSuzuki Coupling

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

Chromatographic techniques are essential for the separation of 1-(6-Cyclopropylpyridin-3-yl)ethanamine from reaction mixtures, starting materials, and potential byproducts, as well as for its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is largely dependent on the compound's volatility and thermal stability.

Given the molecular weight and expected polarity of this compound, HPLC is a particularly suitable method for its analysis and purification. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (like acetonitrile or methanol). The gradient or isocratic elution profile would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance.

For the analysis of volatile impurities or in specific research contexts, Gas Chromatography (GC) could also be employed. This would likely require derivatization of the amine group to increase volatility and improve peak shape. A common derivatizing agent for amines is trifluoroacetic anhydride. The derivatized analyte would then be separated on a capillary column with a non-polar or medium-polarity stationary phase, and detection would typically be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

ParameterHPLCGC (after derivatization)
Column Reversed-phase C18, 4.6 x 150 mm, 5 µmCapillary column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHelium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 260 nmFID or MS
Temperature AmbientInlet: 250 °C, Oven: Gradient program, Detector: 280 °C
Injection Volume 10 µL1 µL (split injection)

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) in positive ion mode, this compound would be expected to show a prominent protonated molecular ion [M+H]+. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition with high accuracy.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching vibrations of the pyridine ring.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
1H NMR Signals corresponding to ethylamine (B1201723), cyclopropyl (B3062369), and pyridine protons.
13C NMR Resonances for all unique carbon atoms in the molecule.
MS (ESI+) Protonated molecular ion [M+H]+.
HRMS Exact mass confirming the elemental formula C10H14N2.
IR Absorption bands for N-H, C-H (aliphatic and aromatic), C=N, and C=C bonds.

X-ray Crystallography for Solid-State Structure Elucidation

For compounds that can be obtained as single crystals of suitable quality, X-ray crystallography provides unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would not only confirm the connectivity of the atoms in this compound but also provide valuable information about its conformation, bond lengths, bond angles, and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Obtaining a crystal structure is considered the gold standard for structural elucidation.

Elemental Analysis and Purity Assessment Methods in Research Materials

Elemental analysis is a crucial technique for confirming the elemental composition of a newly synthesized compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen for this compound are compared to the theoretical values calculated from its molecular formula (C10H14N2). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the purity of the sample.

The purity of research materials is also assessed using the chromatographic methods described earlier, particularly HPLC. By integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained, often expressed as a percentage.

Applications and Translational Research Directions

Role as a Key Intermediate in Medicinal Chemistry Research for Diverse Target Classes

1-(6-Cyclopropylpyridin-3-yl)ethanamine serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds. The presence of both a rigid, three-dimensional cyclopropyl (B3062369) group and an aromatic, hydrogen-bond accepting pyridine (B92270) moiety allows for the exploration of diverse chemical space in drug discovery programs.

The cyclopropyl group is a well-established pharmacophore that can enhance metabolic stability, improve potency, and reduce off-target effects of drug candidates. Its incorporation into a molecule can lead to favorable conformational constraints, which can be advantageous for binding to biological targets. The pyridine ring, another common feature in many pharmaceuticals, provides a key point for molecular interactions and can be readily modified to fine-tune the electronic and steric properties of a compound.

Derivatives of similar cyclopropyl- and pyridine-containing structures have been investigated for a range of therapeutic targets. For instance, patent literature discloses amino pyrimidine (B1678525) derivatives with a cyclopropyl group for their potential in treating autoimmune disorders and inflammatory diseases through the inhibition of Bruton's tyrosine kinase (Btk). google.com Furthermore, diamine derivatives incorporating a cyclopropyl moiety have been explored as inhibitors of activated blood coagulation factor X (FXa), suggesting their potential as orally administered anticoagulants for the prevention and treatment of thrombosis and embolism. google.com

Table 1: Examples of Target Classes for Related Cyclopropyl-Pyridine Derivatives

Target Class Potential Therapeutic Application Reference
Bruton's Tyrosine Kinase (Btk) Autoimmune Disorders, Inflammatory Diseases google.com

The synthesis of such complex molecules often involves multi-step processes where this compound can be a pivotal starting material or a key intermediate. For example, the synthesis of N-arylpyrimidin-2-amine derivatives has been achieved through palladium-catalyzed coupling reactions, a methodology that could potentially be adapted for the elaboration of this compound into more complex drug candidates. mdpi.com

Utility in Agrochemical and Material Science Development

The structural motifs present in this compound also hold promise for applications in agrochemical and material science research. In the field of agrochemicals, pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. The introduction of a cyclopropyl group can enhance the biological activity and selectivity of these agents, potentially leading to the development of more effective and environmentally benign crop protection products.

While specific research detailing the use of this compound in material science is limited, the inherent properties of its constituent parts suggest potential avenues for exploration. Pyridine-containing polymers and materials are known for their thermal stability and coordinating properties. The incorporation of the rigid cyclopropyl group could lead to materials with novel mechanical and electronic properties.

Development of Chemical Probes and Tool Compounds for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The development of potent and selective probes allows researchers to study the function of specific proteins and pathways in a cellular context. The scaffold of this compound is well-suited for the design of such probes.

The primary amine group provides a convenient handle for the attachment of reporter groups, such as fluorophores or biotin, which are necessary for the detection and visualization of the probe's interaction with its target. The cyclopropyl-pyridine core can be systematically modified to optimize binding affinity and selectivity for a protein of interest. The development of chemical probes often begins with a compound that shows promising biological activity, and through iterative chemical synthesis and biological testing, a highly selective tool compound can be generated. eubopen.orgrsc.orgchemicalprobes.org

Future Perspectives in Drug Discovery and Chemical Biology Research (excluding clinical applications)

The future of this compound in drug discovery and chemical biology research appears promising. Its utility as a versatile building block will likely continue to be exploited in the search for novel therapeutics targeting a wide range of diseases. The ability to readily generate libraries of derivatives from this core structure will facilitate structure-activity relationship (SAR) studies and the optimization of lead compounds.

In chemical biology, the focus will likely be on the development of highly specific chemical probes to investigate novel biological targets. The design and synthesis of probes based on the this compound scaffold could lead to a better understanding of disease mechanisms and the identification of new therapeutic intervention points. The continued exploration of innovative synthetic methodologies will further expand the chemical space accessible from this valuable intermediate, ensuring its continued relevance in the advancement of chemical and biological sciences.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(6-Cyclopropylpyridin-3-yl)ethanamine?

A retrosynthetic approach is advisable, breaking the molecule into pyridine and cyclopropane precursors. For example:

  • Step 1: Introduce the cyclopropyl group via cross-coupling reactions (e.g., Suzuki-Miyaura) at the 6-position of a halogenated pyridine scaffold .
  • Step 2: Functionalize the 3-position with an ethanamine group using reductive amination or nucleophilic substitution .
  • Purification: Use column chromatography and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation: 1^1H/13^13C NMR to verify cyclopropyl and ethanamine group integration .
  • Purity Assessment: Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular weight validation .
  • Stability Testing: Monitor decomposition under varying pH and temperature via LC-MS .

Q. What safety protocols are essential for handling this compound?

  • PPE: Wear nitrile gloves, lab coat, and goggles due to potential irritancy (similar to pyridine derivatives) .
  • Ventilation: Use a fume hood to avoid inhalation; cyclopropyl groups may pose respiratory risks .
  • First Aid: Immediate rinsing with water for skin/eye contact; seek medical evaluation if ingested .

Advanced Research Questions

Q. How does the cyclopropyl group influence bioactivity compared to other substituents?

The cyclopropyl ring enhances metabolic stability and modulates lipophilicity, affecting membrane permeability. Comparative studies with methyl or trifluoromethyl analogs (e.g., 1-[1-(trifluoromethyl)cyclopropyl]ethanamine) show:

  • Increased Target Affinity: Cyclopropane’s rigid structure improves binding to enzymes like monoamine oxidases .
  • Reduced Toxicity: Lower hepatotoxicity vs. chlorinated derivatives (e.g., 2-(6-chloropyridin-3-yl)ethanamine) .
  • Experimental Design: Use IC50_{50} assays and molecular docking to quantify substituent effects .

Q. How can computational modeling optimize this compound’s pharmacological profile?

  • Docking Studies: Employ Schrödinger Suite or AutoDock to predict binding to targets (e.g., serotonin receptors) .
  • ADMET Prediction: Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions .
  • Validation: Compare computational results with in vitro assays (e.g., radioligand binding) to refine models .

Q. What strategies resolve contradictions in reported biological activities of pyridine-based amines?

  • Meta-Analysis: Systematically compare datasets (e.g., IC50_{50}, solubility) across studies to identify variables like solvent polarity .
  • Control Experiments: Replicate assays under standardized conditions (pH, temperature) to isolate structural effects .
  • Structural Analog Comparison: Use derivatives (e.g., 3-(6-methylpyridin-3-yl)propan-1-amine) to decouple substituent contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.